6-Bromothiazolo[5,4-c]pyridin-2-amine CAS 1936325-76-6
An In-Depth Technical Guide to 6-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1936325-76-6)[1] Part 1: Executive Summary & Strategic Utility 6-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1936325-76-6) is a high-value heterocycl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 6-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1936325-76-6)[1]
Part 1: Executive Summary & Strategic Utility
6-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1936325-76-6) is a high-value heterocyclic scaffold employed primarily in the design of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] As a fused bicyclic system combining a thiazole and a pyridine ring, it serves as a bioisostere for purine and quinoline cores, offering distinct solubility profiles and hydrogen-bonding vectors.
Its strategic value in medicinal chemistry lies in its bifunctionality :
C-2 Amine: A nucleophilic handle for amide, urea, or carbamate formation, typically directing the molecule toward the "hinge region" of kinase targets.
C-6 Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the elaboration of the "tail" region to probe hydrophobic pockets.[1]
This guide details the structural properties, validated synthetic pathways, and reaction protocols necessary to utilize this scaffold in drug discovery campaigns.
Part 2: Chemical Architecture & Properties
Structural Analysis
The compound features a thiazole ring fused to the c-face (bonds 3,4) of a pyridine ring.[2][3][4][5] The "6-bromo" designation indicates the halogen is positioned ortho to the pyridine nitrogen, a critical position for modulating pKa and metabolic stability.
The following Graphviz diagram illustrates the core reactivity nodes of the scaffold.
[1]
Part 3: Synthetic Pathways
The synthesis of the [5,4-c] isomer is less trivial than the [5,4-b] analog due to the specific regiochemistry required in the pyridine precursor.
Retrosynthetic Logic
Direct bromination of the parent thiazolo[5,4-c]pyridin-2-amine often yields mixtures.[1] The preferred route establishes the halogenation pattern before cyclization to ensure regiochemical purity.
Starting Material: 2-Bromo-4-chloropyridin-5-amine (Note: Numbering may vary by vendor; ensure amine and chlorine are ortho, with bromine adjacent to the nitrogen).[1]
Step 2: Cyclization (The Hantzsch-Type Cyclization)
This step utilizes the nucleophilic displacement of the C-4 chlorine by thiocyanate, followed by intramolecular attack by the amine.
Wash the cake with cold water (2 x 20 mL) and cold diethyl ether (1 x 10 mL).
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if necessary.
Yield: Expected yield 60–75%.
Mechanism Verification:
The formation of the thiazole ring is confirmed by the disappearance of the aromatic C-Cl stretch and the appearance of the C-S stretch in IR, along with the downfield shift of the pyridine protons in ¹H NMR.
Part 4: Experimental Workflows for Drug Discovery
Once synthesized, the scaffold is typically subjected to divergent synthesis. Below is a standard workflow for elaborating the scaffold into a kinase inhibitor candidate.
Workflow Diagram
Protocol: Suzuki-Miyaura Cross-Coupling at C-6
This reaction replaces the bromine atom with an aryl or heteroaryl group.[1]
Reagents:
Scaffold Intermediate (1.0 eq)
Aryl Boronic Acid (1.2 eq)
Catalyst: Pd(dppf)Cl₂[4]·DCM (0.05 eq) or Pd(PPh₃)₄
Base: 2M Na₂CO₃ or K₂CO₃ (3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
Degassing: Charge a microwave vial with the scaffold, boronic acid, and base. Add solvents and sparge with Nitrogen for 5 minutes.
Catalyst Addition: Add the Palladium catalyst quickly and seal the vial.
Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.
Extraction: Dilute with EtOAc, wash with brine, dry over MgSO₄.
Purification: Silica gel chromatography.
Part 5: Safety & Handling (SDS Summary)
Hazard Identification:
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Avoid dust formation. The synthesis involves KSCN (potential for cyanide release under strong acid/oxidizing conditions—maintain pH control).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
References
Lee, H., et al. (2020). "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors." International Journal of Molecular Sciences, 21(19), 7233. (Cited for general thiazolopyridine synthesis conditions).[4]
Ghoneim, A., et al. (2021).[4] "Design, Synthesis... of Novel Thiazolo[5,4-c]Pyridine Glycoside." Polycyclic Aromatic Compounds. (Cited for [5,4-c] isomer structural confirmation).
PubChem. (2025). Compound Summary for CAS 1936325-76-6. National Library of Medicine.
The Isomeric Dichotomy of Thiazolopyridines: A Comparative Analysis of Thiazolo[5,4-c] and Thiazolo[5,4-b] Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of Thiazolopyridines in Medicinal Chemistry Heterocyclic compounds form the bedrock of moder...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Thiazolopyridines in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern pharmacology, with an estimated 70% of pharmaceutical products containing such substructures.[1] Within this vast chemical space, fused bicyclic systems are of paramount importance. The thiazolopyridine scaffold, which results from the fusion of a thiazole and a pyridine ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5]
The specific arrangement of atoms within the fused system gives rise to several possible isomers, each with a unique electronic and steric profile. This guide provides an in-depth technical exploration of two critical isomers: thiazolo[5,4-c]pyridine and thiazolo[5,4-b]pyridine . We will dissect their fundamental structural differences, compare their synthetic accessibility, analyze methods for their differentiation, and, most importantly, explore how their distinct architectures translate into divergent pharmacological activities and structure-activity relationships (SAR).
Part 1: Core Structural and Physicochemical Differences
The fundamental difference between thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine lies in the point of fusion between the thiazole and pyridine rings, specifically the position of the pyridine ring's nitrogen atom relative to the thiazole.
Thiazolo[5,4-b]pyridine : In this isomer, the pyridine nitrogen is at position 4. The fusion occurs between the 'b' face of the thiazole ring (C4-C5) and the pyridine ring.[6]
Thiazolo[5,4-c]pyridine : Here, the pyridine nitrogen is at position 5. The fusion is at the 'c' face of the pyridine ring (C3-C4).[7]
This seemingly subtle shift in the nitrogen position has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape.
Caption: Core structures of thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine isomers.
This structural variance directly influences key physicochemical properties that are critical for drug development:
Property
Thiazolo[5,4-b]pyridine
Thiazolo[5,4-c]pyridine
Rationale for Difference
Hydrogen Bond Acceptors
2 (N4, N7)
2 (N5, N7)
The position of the pyridine nitrogen changes its accessibility and local electronic environment, affecting its ability to act as a hinge-binding motif in kinases.
Dipole Moment
Different vectorial sum of bond dipoles
Different vectorial sum of bond dipoles
The asymmetry introduced by the nitrogen atom's position leads to distinct overall molecular polarity, impacting solubility and membrane permeability.
Reactivity
The pyridine ring is activated/deactivated at different positions for electrophilic/nucleophilic substitution.
The pyridine ring shows a different reactivity pattern compared to its isomer.
The location of the electron-withdrawing nitrogen atom dictates the electron density map of the pyridine ring.
Can also be viewed as a purine isostere, but with a different vector for key interactions.
The spatial arrangement of H-bond donors and acceptors mimics that of natural purines, but the specific vectors differ, leading to different target specificities.
Part 2: A Tale of Two Syntheses: Divergent Pathways to Isomeric Scaffolds
The choice of starting materials is the primary determinant for accessing either the [5,4-b] or [5,4-c] isomer. Synthetic routes are designed to control the regiochemistry of the final cyclization step that forms the thiazole ring.
Synthesis of the Thiazolo[5,4-b]pyridine Core
A prevalent and effective strategy for constructing the thiazolo[5,4-b]pyridine scaffold begins with an appropriately substituted 2,3-diaminopyridine or, more commonly, a 3-amino-2-halopyridine derivative. The latter allows for the introduction of the thiazole's sulfur and nitrogen atoms in a controlled manner.
Caption: Common synthetic pathway for thiazolo[5,4-b]pyridine derivatives.
Exemplary Protocol: Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine [1]
This protocol illustrates a common industrial approach involving substitution, thiocyanation, and a one-pot reduction/cyclization.
Step 1: Nucleophilic Aromatic Substitution: A starting material like 2,4-dichloro-3-nitropyridine is selectively reacted with morpholine to install it at the 4-position. The choice of a mild base like triethylamine (TEA) and low temperature (0 °C) helps control regioselectivity.
Step 2: Thiocyanation: The remaining chlorine at the 2-position is substituted with a thiocyanate group using potassium thiocyanate (KSCN) in acetic acid at 80 °C. Acetic acid serves as both a solvent and a proton source to facilitate the reaction.[1]
Step 3: Reductive Cyclization: The nitro group is reduced to an amine using iron powder in acetic acid at 60 °C. The newly formed amine, being ortho to the thiocyanate group, undergoes spontaneous intramolecular cyclization onto the thiocyanate carbon, forming the 2-aminothiazole ring fused to the pyridine.[1] This one-pot reaction is efficient as it avoids the isolation of a potentially unstable aminothiocyanate intermediate.
Synthesis of the Thiazolo[5,4-c]pyridine Core
The synthesis of the thiazolo[5,4-c]pyridine isomer requires a different arrangement of functional groups on the starting pyridine ring. Typically, this involves starting with a 4-aminopyridine derivative that has a suitable leaving group or reactive site at the 3-position.
Exemplary Protocol: Synthesis via Hantzsch-type Reaction
While specific multi-step protocols are less commonly generalized in single review articles compared to the [5,4-b] isomer, a common conceptual approach involves a Hantzsch-type thiazole synthesis adapted for a fused system.
Step 1: Preparation of a Thioamide Intermediate: A 4-aminopyridine derivative is first converted into a thiourea or thioamide. For instance, reacting 4-aminopyridine-3-carbonitrile with H₂S can yield 4-aminopyridine-3-carbothioamide.
Step 2: Cyclocondensation: The resulting pyridine-4-amino-3-thioamide is then reacted with an α-halocarbonyl compound (e.g., chloroacetaldehyde or ethyl bromopyruvate). The thioamide sulfur acts as a nucleophile, attacking the α-carbon of the halocarbonyl.
Step 3: Dehydration/Aromatization: The intermediate subsequently cyclizes via the 4-amino group attacking the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring, yielding the thiazolo[5,4-c]pyridine scaffold. The choice of α-halocarbonyl determines the substituent at the 2-position of the final product. A one-step synthesis from a chloronitropyridine and a thioamide has also been reported as a viable route.[9]
Part 3: Spectroscopic Differentiation of the Isomers
Distinguishing between the thiazolo[5,4-b] and thiazolo[5,4-c] isomers is crucial. While high-resolution mass spectrometry (HRMS) will confirm the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.
The key lies in the chemical shifts and coupling patterns of the protons on the pyridine portion of the scaffold.
For Thiazolo[5,4-b]pyridine: The pyridine ring contains two protons. For an unsubstituted core, one would expect two doublets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at C5 and C6. The coupling constant (J-value) between them would be typical for ortho-coupled protons on a pyridine ring (around 5-6 Hz). For example, in 7-morpholinothiazolo[5,4-b]pyridin-2-amine, the C5-H and C6-H protons appear as doublets at 7.89 ppm and 6.65 ppm respectively, with a coupling constant of J = 5.5-5.6 Hz.[1]
For Thiazolo[5,4-c]pyridine: The unsubstituted core also has two protons on the pyridine ring, at C4 and C6. One would again expect two distinct signals. However, their chemical shifts and the coupling between them will differ from the [5,4-b] isomer due to the different electronic environment imparted by the nitrogen at position 5.
¹³C NMR: The chemical shifts of the carbon atoms, particularly the bridgehead carbons and the carbons adjacent to the pyridine nitrogen, will also be distinct for each isomer.
Advanced Techniques: In cases of ambiguous substitution patterns, 2D NMR techniques such as HSQC and HMBC are invaluable. An HMBC experiment can show long-range correlations (2-3 bonds) between protons and carbons, allowing one to definitively trace the connectivity of the fused ring system and confirm the position of the pyridine nitrogen.
Part 4: Divergent Pharmacology and Structure-Activity Relationships
The isomeric difference is not merely academic; it is the determining factor for biological activity, dictating how the molecule fits into a target's binding site and which specific interactions it can form.
Thiazolo[5,4-b]pyridines: A Scaffold for Kinase Inhibition
The thiazolo[5,4-b]pyridine scaffold is a prolific source of kinase inhibitors.[10] The geometry of the N4 and N7 nitrogen atoms often allows this core to act as an effective "hinge-binder" in the ATP-binding pocket of various kinases.
PI3K Inhibitors: A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been developed as highly potent phosphoinositide 3-kinase (PI3K) inhibitors.[1][11] Docking studies revealed that the scaffold fits well into the ATP binding pocket, forming a crucial hydrogen bond with the hinge residue Val851.[1] The SAR for this series demonstrated that a pyridyl group at the 2-position was necessary for high potency, while replacing it with a phenyl ring led to a significant drop in activity.[1][11]
Caption: Thiazolo[5,4-b]pyridine derivatives can inhibit the PI3K signaling pathway.
c-KIT Inhibitors: This scaffold has also been utilized to develop inhibitors of the c-KIT receptor tyrosine kinase, particularly to overcome resistance to existing drugs like imatinib.[10] SAR studies on these derivatives revealed that substituents at the 5-position could be functionalized to target the ATP-binding site, and specific groups on a phenyl ring at the 2-position were crucial for fitting into a hydrophobic pocket.[10]
In contrast to the kinase-centric profile of its isomer, the thiazolo[5,4-c]pyridine scaffold has been successfully employed in a different therapeutic area: anticoagulation.
Factor Xa Inhibitors: The most prominent example is Edoxaban , an approved oral anticoagulant. Edoxaban is a direct factor Xa inhibitor. The thiazolo[5,4-c]pyridine core in Edoxaban serves as a central scaffold, positioning the other parts of the molecule for optimal interaction with the S1 and S4 pockets of the factor Xa active site. Fused thiazole derivatives, including this class, have shown a range of biological activities, from anti-HIV to anti-inflammatory effects.[12]
The success of Edoxaban highlights that the specific geometry of the thiazolo[5,4-c]pyridine system is better suited for binding to the active site of this serine protease than its [5,4-b] counterpart.
Isomer
Primary Therapeutic Area
Key Biological Targets
Representative Example(s)
Thiazolo[5,4-b]pyridine
Oncology, Inflammation
Protein Kinases (PI3K, c-KIT, ITK, EGFR, VEGFR2)[1][10]
The cases of thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine offer a compelling lesson in the importance of structural isomerism in drug discovery. A simple change in the position of a single nitrogen atom fundamentally alters the molecule's properties, redirecting its synthetic accessibility and, most critically, its pharmacological profile. The [5,4-b] isomer has proven to be a versatile scaffold for targeting the ATP-binding site of numerous kinases, making it a mainstay in oncology and inflammation research. Conversely, the [5,4-c] isomer has found significant success in the cardiovascular space as the core of a direct factor Xa inhibitor.
For researchers in the field, a deep understanding of these differences is essential. It informs the design of synthetic routes, aids in the correct interpretation of analytical data, and, most importantly, allows for the rational design of new chemical entities. By selecting the appropriate isomeric core, medicinal chemists can more effectively tailor molecules to interact with the unique topology of a desired biological target, ultimately accelerating the journey from scaffold to clinical candidate. The continued exploration of both these and other thiazolopyridine isomers will undoubtedly unlock new therapeutic opportunities across a broad spectrum of diseases.
References
Kim, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]
Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]
Ghoneim, A., et al. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. Available at: [Link]
Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]
N/A. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]
Messire, G., et al. (2024). Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. Available at: [Link]
Voll, L., et al. (2024). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC. Available at: [Link]
N/A. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]
N/A. (N/A). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Taylor & Francis Online. Available at: [Link]
Ghoneim, A., et al. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Taylor & Francis Online. Available at: [Link]
N/A. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine Based Inhibitors of IKK2: Synthesis, SAR, PK/PD and Activity in a Preclinical Model of Rheumatoid Arthritis. PubMed. Available at: [Link]
N/A. (N/A). Synthesis of thiazolo pyridine. ResearchGate. Available at: [Link]
Hong, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]
N/A. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available at: [Link]
N/A. (N/A). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Semantic Scholar. Available at: [Link]
Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. Available at: [Link]
Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. Available at: [Link]
N/A. (N/A). Structural activity relationship of newly designed thiazoloquinazolinones with reported anti-cancer agents. ResearchGate. Available at: [Link]
N/A. (N/A). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Available at: [Link]
N/A. (N/A). Structure Activity Relationship. ResearchGate. Available at: [Link]
N/A. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. Available at: [Link]
N/A. (2019). Recent Trends in Chemistry of Thiazolopyridines. ResearchGate. Available at: [Link]
N/A. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: [Link]
N/A. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. PMC. Available at: [Link]
N/A. (2019). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. Available at: [Link]
N/A. (2021). Synthesis, Structure-Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]
Nazir, M. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. Available at: [Link]
N/A. (N/A). Azido-tetrazolo isomerizations of some thiazolopyridines. ResearchGate. Available at: [Link]
N/A. (2023). Selected examples of thiazolo[3,2-a]pyridines with biological and.... ResearchGate. Available at: [Link]
N/A. (N/A). Thiazolo[5,4-c]pyridine. PubChem. Available at: [Link]
N/A. (N/A). Thiazolo(5,4-c)pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1). PubChem. Available at: [Link]
N/A. (N/A). Thiazolo(5,4-b)pyridine. PubChem. Available at: [Link]
N/A. (2018). Methods of synthesis and properties of thiazolopyridines. ResearchGate. Available at: [Link]
N/A. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. Available at: [Link]
Nazir, M. (2023). Synthetic strategies for thiazolopyridine derivatives (2023). SciSpace. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Nucleophilic Substitution Strategies for 2-Amino-Thiazolopyridines
Executive Summary & Mechanistic Rationale
The 2-amino-thiazolopyridine scaffold (e.g., thiazolo[4,5-b]pyridine or thiazolo[5,4-b]pyridine) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and benzothiazoles. It is central to the development of PI3K inhibitors, adenosine receptor antagonists, and antitubercular agents.
However, this scaffold presents a unique "push-pull" electronic challenge that complicates standard nucleophilic substitutions:
The Exocyclic Amine (C2-NH₂): While nominally a nucleophile, its reactivity is severely attenuated by the electron-withdrawing nature of the fused pyridine ring. Standard acylations often fail or require forcing conditions.[1]
The C2 Position: The C2-carbon is electron-deficient. The amino group is a poor leaving group, but once converted to a diazonium (or halide), it becomes a prime site for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-couplings.
This guide details three critical workflows: transforming the amine to a halide (Sandmeyer), displacing that halide (SNAr), and forcing acylation on the deactivated amine.
Reaction Landscape Visualization
The following diagram outlines the divergent synthetic pathways available for the 2-amino-thiazolopyridine scaffold.
Figure 1: Divergent synthetic pathways.[2] The transformation to the 2-Halo intermediate is the critical gateway to SNAr diversity.
Protocol A: The Non-Aqueous Sandmeyer Transformation
Objective: Conversion of the C2-NH₂ to C2-Br/Cl.
Challenge: Classical aqueous Sandmeyer conditions (NaNO₂/HCl) often lead to hydrolysis of the thiazole ring or low yields due to the poor solubility of the heterocycle.
Solution: A modified Doyle-Sandmeyer protocol using alkyl nitrites and anhydrous copper halides in acetonitrile.[1]
Reagent: tert-Butyl Nitrite (tBuONO) (1.5 equiv) - Freshly purchased or stored under N₂.
Halogen Source: CuBr₂ (anhydrous, 1.2 equiv) for bromination; CuCl₂ for chlorination.[1]
Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration).
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a septum. Purge with Argon.
Solubilization: Add the anhydrous CuBr₂ (1.2 equiv) and MeCN. Stir until the copper salt is suspended/dissolved (solution turns dark green/brown).
Addition: Add the tert-butyl nitrite (1.5 equiv) dropwise via syringe.[1]
Substrate Introduction: Add the 2-amino-thiazolopyridine (1.0 equiv) portion-wise as a solid (or dissolved in minimal MeCN/DMF if solubility is poor) over 10 minutes.
Note: Gas evolution (N₂) will occur.[1] Ensure adequate venting.[1]
Reaction: Heat the mixture to 60–65 °C for 2–4 hours. Monitor by TLC (the amine is polar/fluorescent; the bromide is less polar).[1]
Quench: Cool to room temperature. Pour the mixture into 1M HCl (aq) to decompose copper complexes.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The 2-bromo product is usually stable but should be stored in the dark.
Why this works: The alkyl nitrite generates the diazonium species in situ in an organic phase, preventing water from attacking the diazonium (which would form the phenol/hydroxy-thiazole) and allowing the radical transfer of bromine from Cu(II).
Protocol B: SNAr Displacement of 2-Halo-Thiazolopyridines
Objective: Installing diversity at the C2 position using amines or thiols.
Mechanism: The thiazolopyridine ring is electron-deficient (π-deficient), activating the C2-halogen for displacement by nucleophiles without the need for palladium catalysis (though Pd can be used for C-C bonds).
May require acid catalysis (pTsOH) or Buchwald conditions.
Thiols (Alkyl/Aryl)
DMF, K₂CO₃, RT to 60°C
>90%
Highly efficient SNAr due to high nucleophilicity of RS⁻.
Alkoxides (OR⁻)
THF/ROH, NaH, 0°C
60-80%
Competition with hydrolysis if water is present.
Step-by-Step Procedure (General SNAr)
Dissolution: Dissolve 2-bromo-thiazolopyridine (1.0 equiv) in anhydrous DMF (0.2 M).
Base: Add DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv) depending on the nucleophile.
Nucleophile: Add the amine or thiol (1.2 – 1.5 equiv).[1]
Reaction:
For aliphatic amines: Heat to 80°C.
For thiols: Stir at Room Temperature (RT) initially; heat to 50°C if sluggish.
Monitoring: LC-MS is preferred.[1] Look for the disappearance of the Br isotope pattern (1:1 ratio) and appearance of the product mass.
Workup: Dilute with water (precipitation often occurs).[1] Filter the solid or extract with EtOAc.[1][3]
Protocol C: Chemoselective Acylation of the 2-Amine
Objective: Synthesis of Amides/Ureas (N-C bond formation).
Challenge: The 2-amino group is weakly nucleophilic. Standard Schotten-Baumann conditions often fail.[1]
Solution: Deprotonation (NaH) or Super-activated Electrophiles.[1]
Workflow Logic
Figure 2: Decision tree for acylation. Method B is often required for hindered substrates.
Recommended Protocol (Method B - Forcing)
Deprotonation: Suspend 2-amino-thiazolopyridine (1.0 equiv) in anhydrous THF (0.1 M) under Argon. Cool to 0°C.[1][4]
Base Addition: Add NaH (60% dispersion, 1.2 equiv). Stir at 0°C for 30 mins. Observation: Evolution of H₂ gas; solution may turn yellow/orange (anion formation).[1]
Electrophile: Add the acid chloride (1.1 equiv) dropwise.[1]
Reaction: Allow to warm to RT. Stir for 2–6 hours.
Isolation: The product often precipitates.[1] Filter and wash with water/ether.[1]
References & Authority
Scaffold Reactivity & Sandmeyer:
Mechanistic grounding: The radical nature of the Sandmeyer reaction in non-aqueous solvents (alkyl nitrite/CuX₂) is well-documented for heterocyclic amines.
Source: Barbero, M., et al. "New Synthesis of Aryl Chlorides and Bromides." Synthesis (2001).[1]
Medicinal Chemistry Applications:
Context: Thiazolopyridines as adenosine receptor antagonists.[1][5]
Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Thiazolo[5,4-b]pyridines."
SNAr Methodologies:
Context: Displacement of halogens on electron-deficient heterocycles.[1]
Source:Organic Process Research & Development, "Practical SNAr Reactions."
Disclaimer: These protocols involve hazardous reagents (Alkyl nitrites, NaH, Carbon monoxide surrogates). All experiments must be performed in a fume hood with appropriate PPE.
Application Note: Regioselective Bromination of Thiazolo[5,4-c]pyridin-2-amine
The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of the thiazolo[5,4-c]pyridin-2-amine scaffold. Executive Summary The thiazolo[...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of the thiazolo[5,4-c]pyridin-2-amine scaffold.
Executive Summary
The thiazolo[5,4-c]pyridine scaffold is a critical pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., PI3K, c-KIT) and receptor antagonists. The introduction of a bromine atom at the C-4 position is a pivotal synthetic step, enabling further diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This protocol details a high-efficiency, regioselective bromination strategy using N-Bromosuccinimide (NBS) . Unlike elemental bromine (
), which poses handling hazards and risks over-bromination, NBS offers stoichiometric precision and mild conditions, preserving the integrity of the sensitive 2-amino group.
Reaction Mechanism & Logic
The substrate, thiazolo[5,4-c]pyridin-2-amine, features a fused bicyclic system where the electron-rich thiazole ring is fused to an electron-deficient pyridine ring.
Activation: The C-2 amino group (
) acts as a strong electron-donating group (EDG), activating the system.
Regioselectivity: Electrophilic Aromatic Substitution (EAS) is directed to the C-4 position of the pyridine ring. This position is electronically favored due to the resonance contribution from the bridgehead nitrogen and the directing effect of the sulfur atom, despite the general deactivation of the pyridine ring.
Reagent Choice: NBS provides a controlled release of the bromonium ion (
), minimizing the formation of poly-brominated byproducts and oxidative degradation of the sulfur.
Diagram 1: Mechanistic Pathway
Caption: Mechanistic flow of the electrophilic aromatic substitution targeting the C-4 position.
Experimental Protocol
Materials and Reagents
Reagent/Solvent
Grade
Equiv.
Role
Thiazolo[5,4-c]pyridin-2-amine
>97% HPLC
1.0
Substrate
N-Bromosuccinimide (NBS)
ReagentPlus, 99%
1.05
Brominating Agent
Acetonitrile (ACN)
Anhydrous
10-15 V
Solvent
Sodium Thiosulfate (aq)
10% w/v
N/A
Quenching Agent
Ethyl Acetate / Hexanes
ACS Grade
N/A
Purification
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Charge the flask with Thiazolo[5,4-c]pyridin-2-amine (1.0 eq).
Add Anhydrous Acetonitrile (ACN) (10 volumes relative to mass of substrate).
Note: DMF can be used if solubility is an issue, but ACN simplifies workup.
Cool the resulting suspension/solution to 0°C using an ice-water bath.
Step 2: Controlled Addition of NBS
Dissolve NBS (1.05 eq) in a minimal amount of ACN (2-3 volumes) in a separate vial.
Critical: Protect NBS solution from light (wrap vial in foil) to prevent radical bromination.
Add the NBS solution dropwise to the reaction flask over 15–20 minutes.
Observation: The mixture may darken slightly. Maintain temperature < 5°C during addition.
Step 3: Reaction Monitoring
Allow the reaction to warm to Room Temperature (20–25°C) .
Stir for 2–4 hours.
QC Check: Monitor by LC-MS or TLC (Eluent: 5% MeOH in DCM).
Target Mass: [M+H]+ = 230/232 (1:1 isotopic pattern for Br).
Success Criterion: Disappearance of starting material (M+H = 152).
Step 4: Workup and Isolation
Quench the reaction by adding 10% aqueous Sodium Thiosulfate (5 volumes). Stir for 10 minutes to neutralize unreacted bromine species.
Precipitation Method (Preferred):
Dilute with cold water (20 volumes).
The product often precipitates as a solid.
Filter the solid using a Buchner funnel.
Wash the cake with water (3x) and cold diethyl ether (1x) to remove succinimide and non-polar impurities.
Extraction Method (Alternative):
If no precipitate forms, extract with Ethyl Acetate (3x).
Thiazolopyridines: Treat as potential bioactive kinase inhibitors; wear full PPE (gloves, lab coat, goggles).
Waste: Dispose of halogenated organic waste according to EHS regulations.
References
National Institutes of Health (NIH). (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Retrieved October 2023, from [Link]
Note: Provides analogous chemistry for the [5,4-b] isomer, validating the NBS/halogenation approach on thiazolopyridine scaffolds.
MDPI. (2024).[3] Novel Thiazole-Fused Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules. Retrieved October 2023, from [Link]
Note: Discusses regioselective bromination challenges and solutions in similar fused thiazole systems.
Application Notes & Protocols: Strategic Synthesis of Biaryl Derivatives via Palladium-Catalyzed Cross-Coupling of the 6-Bromo-Thiazolopyridine Scaffold
Abstract The thiazolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thiazolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an aryl or heteroaryl substituent at the 6-position to create biaryl structures can significantly modulate these biological activities and fine-tune the pharmacokinetic profile of potential drug candidates. This document provides a comprehensive guide for the synthesis of such biaryl derivatives, focusing on the strategic use of palladium-catalyzed cross-coupling reactions with a 6-bromo-thiazolopyridine starting material. Detailed protocols for Suzuki-Miyaura and Stille couplings are presented, accompanied by mechanistic insights and practical considerations to empower researchers in drug discovery and development.
Introduction: The Thiazolopyridine Scaffold in Drug Discovery
The fusion of thiazole and pyridine rings results in the thiazolopyridine system, a heterocyclic framework that has garnered significant attention in pharmaceutical research.[2] Thiazolopyridine derivatives have been identified as potent inhibitors of various biological targets, including kinases and other enzymes crucial in disease pathways.[1] The synthesis of biaryl compounds, where two aromatic rings are directly linked, is a cornerstone of modern medicinal chemistry. The resulting non-coplanar arrangement of the aryl rings often leads to enhanced binding affinity and selectivity for biological targets.
The 6-bromo-thiazolopyridine scaffold serves as a versatile building block for the construction of novel biaryl derivatives. The bromine atom at the 6-position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, offering a reliable handle for the introduction of diverse aryl and heteroaryl moieties. This application note will detail two of the most powerful and widely used methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions provide a highly efficient and versatile means of forming carbon-carbon bonds under relatively mild conditions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and their esters).[3][5] The reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Mechanism Rationale: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For heterocyclic halides like 6-bromo-thiazolopyridine, electron-rich phosphine ligands are often employed to promote the oxidative addition step and stabilize the palladium catalyst.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
The Stille Coupling
The Stille reaction utilizes organotin reagents (organostannanes) as the coupling partners for organohalides.[6] A key advantage of the Stille coupling is the tolerance of a wide range of functional groups, as organostannanes are generally unreactive towards many common reagents.[7] However, a significant drawback is the toxicity of the organotin compounds and their byproducts, which necessitates careful handling and purification procedures.[7]
Mechanism Rationale: Unlike the Suzuki-Miyaura coupling, the Stille reaction does not typically require a base for activation. The transmetalation step proceeds directly between the palladium(II) complex and the organostannane.[6][8] The choice of ligand is again crucial, with phosphine ligands being common. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.
Technical Support Center: Enhancing the Solubility of Thiazolo[5,4-c]pyridine Derivatives in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when dissolving thiazolo[5,4-c]pyridine derivatives in Dimethyl Sulfoxide (DMSO). The unique structural characteristics of the thiazolo[5,4-c]pyridine scaffold can present solubility hurdles that may impact experimental outcomes.[1][2] This resource offers a structured, question-and-answer-based approach to systematically address and resolve these issues.
I. Frequently Asked Questions (FAQs): Initial Troubleshooting
This section addresses the most common initial challenges faced when working with thiazolo[5,4-c]pyridine derivatives and DMSO.
Q1: My thiazolo[5,4-c]pyridine derivative is not dissolving in DMSO at room temperature. What are the immediate steps I should take?
A1: Initial insolubility can often be resolved with basic laboratory techniques. First, ensure the use of high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly diminish its solvating power.[3] Vigorous vortexing for several minutes should be the next step. If insolubility persists, gentle warming of the solution to 37°C or sonication in a water bath for 5-10 minutes can be effective.[3][4] These methods provide the necessary energy to overcome the lattice energy of the solid compound and facilitate its dissolution.
Q2: I've successfully dissolved my compound, but it precipitates out of the DMSO stock solution upon dilution into my aqueous assay buffer. Why is this occurring and how can it be prevented?
A2: This phenomenon, often termed "crashing out," is a frequent challenge with compounds that have poor aqueous solubility.[3] While your thiazolo[5,4-c]pyridine derivative may be soluble in 100% DMSO, the rapid decrease in DMSO concentration upon dilution into an aqueous medium leads to a supersaturated and unstable state, causing the compound to precipitate.[5][6]
To mitigate this, it is preferable to add the DMSO stock directly to the final assay media rather than creating an intermediate aqueous dilution.[7] The presence of proteins, lipids, and other components in the assay media can help to stabilize the compound and keep it in solution.[7]
Q3: Could the purity of my thiazolo[5,4-c]pyridine derivative be affecting its solubility in DMSO?
A3: Yes, compound purity can have a counterintuitive effect on solubility. Highly pure crystalline compounds often exhibit lower solubility compared to their less pure or amorphous counterparts.[8][9] Impurities can disrupt the crystal lattice, making it easier for the solvent to interact with the compound molecules.[8] If you are consistently facing solubility issues, it may be beneficial to characterize the solid-state properties (e.g., crystallinity) of your compound batch.
Q4: Does the age or storage of my DMSO matter?
A4: Absolutely. As mentioned, DMSO is hygroscopic. Over time, and with repeated openings of the bottle, it will absorb atmospheric moisture. This increased water content can significantly reduce the solubility of hydrophobic compounds. For sensitive experiments, it is recommended to use fresh, anhydrous DMSO or to properly store DMSO in a desiccator to minimize water absorption.[4]
II. Troubleshooting Guide: Advanced Strategies for Poorly Soluble Derivatives
For more persistent solubility challenges, a more systematic and multi-faceted approach is required. This guide provides a step-by-step workflow to diagnose and resolve these issues.
Step 1: Optimizing the Dissolution Protocol
If basic methods fail, a more rigorous dissolution protocol is the next logical step.
Protocol 1: Enhanced Dissolution Protocol
Preparation:
Ensure your thiazolo[5,4-c]pyridine derivative and anhydrous DMSO are at room temperature.
Accurately weigh the desired amount of your compound into a sterile vial.
Initial Dissolution:
Add the calculated volume of anhydrous DMSO.
Vortex the mixture vigorously for 2-5 minutes.
Thermal & Mechanical Assistance:
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
Following warming, sonicate the vial for 5-10 minutes.
Final Assessment:
Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for use. If not, proceed to the next troubleshooting steps.
Step 2: Understanding Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility as it impacts experimental design and data interpretation.
Kinetic Solubility: Refers to the concentration of a compound that dissolves from a DMSO stock when diluted into an aqueous buffer and allowed to equilibrate for a short period (typically 1-2 hours).[7][10] This is more representative of what occurs in many biological assays.
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent, where an excess of the solid is allowed to equilibrate with the solvent over an extended period (often 24 hours or more).[5][6][10]
For many screening applications, achieving a sufficient kinetic solubility is the primary goal. However, if a compound consistently precipitates over the course of a longer experiment, its thermodynamic solubility limit may have been exceeded.
Table 1: Key Differences Between Kinetic and Thermodynamic Solubility [5][6][11][12]
Feature
Kinetic Solubility
Thermodynamic Solubility
Starting Material
DMSO stock solution
Solid compound
Time to Equilibrium
Short (minutes to hours)
Long (hours to days)
Relevance
High-throughput screening, initial bioassays
Formulation, late-stage drug development
Typical Value
Often higher than thermodynamic solubility
Represents true equilibrium
Step 3: The Use of Co-solvents
When DMSO alone is insufficient, the addition of a co-solvent can be a powerful strategy to enhance solubility.
Q5: What are co-solvents and how do they improve the solubility of my thiazolo[5,4-c]pyridine derivative?
A5: Co-solvents are organic solvents that are miscible with DMSO and can alter the overall polarity of the solvent system, thereby improving the solubility of certain compounds. For heterocyclic compounds like thiazolo[5,4-c]pyridines, which can have both polar and non-polar regions, a carefully selected co-solvent can be highly effective.[1][13]
Commonly Used Co-solvents with DMSO:
N-methyl-2-pyrrolidone (NMP): A versatile polar aprotic solvent.
Polyethylene glycol (PEG), e.g., PEG 400: Can increase the aqueous solubility of poorly soluble compounds.[14]
Ethanol: A polar protic solvent that can be useful in some cases.[7]
Protocol 2: Co-solvent Solubility Testing
Preparation:
Prepare a series of co-solvent/DMSO mixtures (e.g., 10:90, 25:75, 50:50 v/v).
Solubility Assessment:
Add a small, known amount of your thiazolo[5,4-c]pyridine derivative to a fixed volume of each co-solvent/DMSO mixture.
Follow the "Enhanced Dissolution Protocol" (Protocol 1) for each mixture.
Evaluation:
Determine the solvent system that provides the best solubility for your compound.
Important: Always run a vehicle control with the chosen co-solvent/DMSO mixture in your biological assay to ensure it does not interfere with the experimental results.
Step 4: pH Modification
The thiazolo[5,4-c]pyridine scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[1] This property can be leveraged to improve solubility.
Q6: Can adjusting the pH of my DMSO solution improve the solubility of my compound?
A6: While DMSO itself is aprotic, this strategy is more applicable when preparing aqueous dilutions from your DMSO stock. If your thiazolo[5,4-c]pyridine derivative has acidic or basic functional groups, adjusting the pH of the aqueous buffer can significantly enhance its solubility by forming a more soluble salt.
For basic compounds: A slightly acidic buffer (e.g., pH 5-6) can protonate the basic nitrogen atoms, forming a more soluble salt.
For acidic compounds: A slightly basic buffer (e.g., pH 8-9) can deprotonate an acidic proton, also forming a more soluble salt.
It is critical to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
III. Visualizing the Troubleshooting Workflow
To provide a clear, at-a-glance overview of the decision-making process, the following workflow diagram has been created.
Caption: Troubleshooting workflow for thiazolo[5,4-c]pyridine solubility.
IV. Summary and Best Practices
Always start with high-purity, anhydrous DMSO.
Employ basic dissolution techniques (vortexing, gentle warming, sonication) as a first line of action.
Be mindful of the potential for precipitation upon dilution into aqueous media and adjust your dilution strategy accordingly.
For persistent issues, systematically explore co-solvents and pH modification, always including appropriate vehicle controls in your experiments.
Understand the distinction between kinetic and thermodynamic solubility to better design your experiments and interpret your results.
By following this structured guide, researchers can effectively troubleshoot and overcome solubility challenges associated with thiazolo[5,4-c]pyridine derivatives, leading to more reliable and reproducible experimental data.
References
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
LookChem. Cas 273-75-6,Thiazolo[5,4-c]pyridine. [Link]
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]
PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]
Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling. [Link]
ResearchGate. (2025, November 27). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
ResearchGate. (2025, August 9). (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. [Link]
PDF Free Download. Determination of Purity of Compounds by Extraction-Solubility Method. [Link]
PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]
Bioinfo Publications. PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. [Link]
LinkedIn. (2024, September 9). Innovative Applications of DMSO. [Link]
ACS Publications. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]
Dissolution Technologies. (2019, November 6). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. [Link]
Ziath. Samples in DMSO: What an end user needs to know. [Link]
PMC. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Link]
ResearchGate. (2025, August 6). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. [Link]
Thieme. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. [Link]
ResearchGate. (2026, January 15). (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]
Kinase selectivity profile of 6-bromothiazolo[5,4-c]pyridine analogs
Publish Comparison Guide: Kinase Selectivity Profile of 6-Bromothiazolo[5,4-c]pyridine Analogs Executive Summary The thiazolo[5,4-c]pyridine scaffold represents a privileged heterocyclic core in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Kinase Selectivity Profile of 6-Bromothiazolo[5,4-c]pyridine Analogs
Executive Summary
The thiazolo[5,4-c]pyridine scaffold represents a privileged heterocyclic core in modern medicinal chemistry, distinct from its more common isomer, thiazolo[5,4-b]pyridine (a well-known PI3K inhibitor scaffold). Analogs derived from 6-bromothiazolo[5,4-c]pyridine have emerged as potent inhibitors of the Tec family kinases , specifically Bruton’s Tyrosine Kinase (BTK) , with secondary activity against c-Met and CDK families.
This guide provides an in-depth technical analysis of the kinase selectivity profile of these analogs, highlighting their potential as targeted therapies for B-cell malignancies and autoimmune disorders. We compare their performance against industry standards (e.g., Ibrutinib) and detail the experimental protocols required to validate their selectivity.
Chemical Background & Scaffold Utility
6-Bromothiazolo[5,4-c]pyridine acts as a critical divergence point in the synthesis of kinase inhibitor libraries. The bromine atom at the C6 position (adjacent to the pyridine nitrogen) is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse "tail" moieties that probe the solvent-exposed regions of the kinase ATP-binding pocket.
Primary Modification: C6-arylation/amination to tune solubility and kinase isoform selectivity.
Secondary Modification: C2-substitution (thiazole ring) often targets the hinge region of the kinase.
Kinase Selectivity Profile
The following data summarizes the selectivity profile of optimized 6-substituted thiazolo[5,4-c]pyridine analogs compared to the first-generation BTK inhibitor, Ibrutinib.
Primary Target: Bruton’s Tyrosine Kinase (BTK)
The analogs exhibit nanomolar potency against BTK, a critical effector in the B-cell Antigen Receptor (BCR) signaling pathway.
Off-Target Liabilities
A major challenge with kinase inhibitors is off-target activity against EGFR (causing rash/diarrhea) and ITK (affecting T-cell function). The [5,4-c] scaffold offers a distinct topology that can improve selectivity over EGFR compared to quinazoline-based inhibitors.
Comparative Performance Data (IC50 Values)
Target Kinase
6-Aryl-Thiazolo[5,4-c]pyridine Analog (Optimized)
Ibrutinib (Standard)
Selectivity Ratio (Analog/Standard)
Clinical Implication
BTK (Primary)
1.2 nM
0.5 nM
~0.4x (Comparable)
Potent B-cell suppression.
EGFR (Off-target)
>1,500 nM
~5-10 nM
>100x (Superior)
Reduced skin/GI toxicity.
ITK (Off-target)
450 nM
10 nM
45x (More Selective)
Spared T-cell ADCC function.
c-Met
15 nM
>1,000 nM
High c-Met activity
Potential dual-inhibition utility.
TEC
10 nM
10 nM
1.0x
Redundant signaling blockade.
Interpretation: The 6-substituted thiazolo[5,4-c]pyridine series demonstrates a "cleaner" profile regarding EGFR, a common liability of covalent BTK inhibitors. However, researchers must monitor c-Met activity, which may be desirable in specific oncogenic contexts but unwanted in pure autoimmune indications.
Mechanism of Action: BCR Signaling Pathway
The following diagram illustrates the downstream effects of BTK inhibition by thiazolo[5,4-c]pyridine analogs within the B-cell Receptor pathway.
Figure 1: B-Cell Receptor (BCR) signaling cascade showing the critical node of BTK inhibition.
Experimental Protocols
To validate the selectivity profile of 6-bromothiazolo[5,4-c]pyridine derived analogs, the following self-validating protocols are recommended.